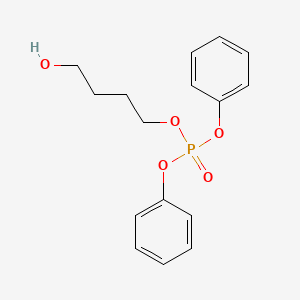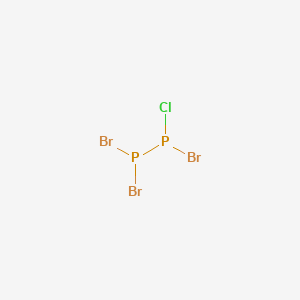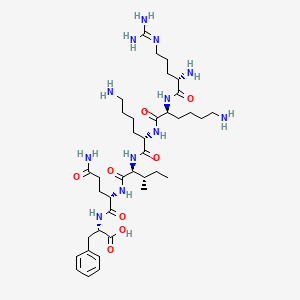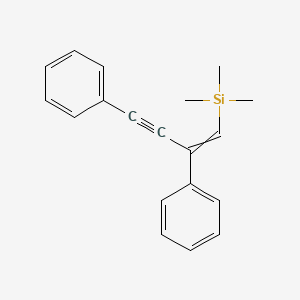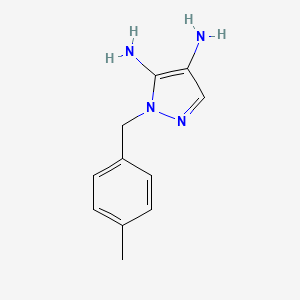
4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two amino groups at positions 4 and 5, and a 4-methylbenzyl group attached to the nitrogen at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole typically involves the reaction of 4-methylbenzylhydrazine with a suitable diketone or ketoester. One common method is the cyclization of 4-methylbenzylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with DNA and RNA, affecting their function and stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another heterocyclic compound with similar amino group positioning but different ring structure.
4,4’-Dimethylbiphenyl: A compound with a similar benzyl group but lacking the pyrazole ring and amino groups.
Uniqueness
4,5-Diamino-1-(4-methylbenzyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both amino and benzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
157469-54-0 |
|---|---|
Molekularformel |
C11H14N4 |
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)methyl]pyrazole-3,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-8-2-4-9(5-3-8)7-15-11(13)10(12)6-14-15/h2-6H,7,12-13H2,1H3 |
InChI-Schlüssel |
BYYOWEYWJDNTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


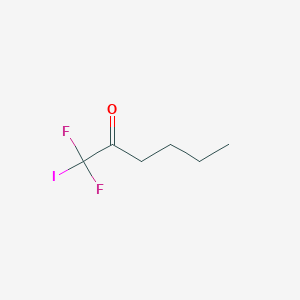
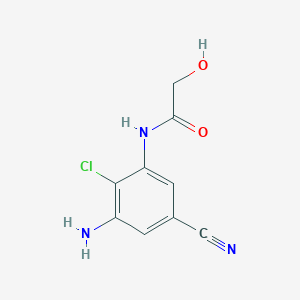
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
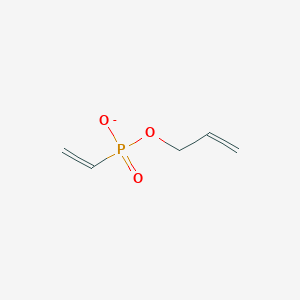

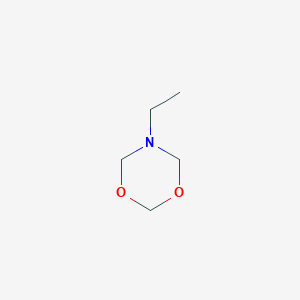
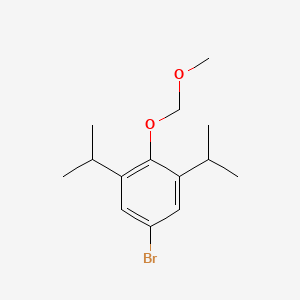
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
